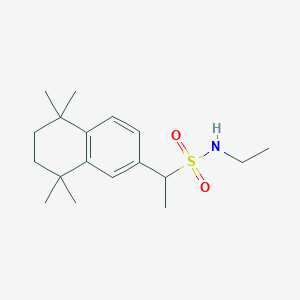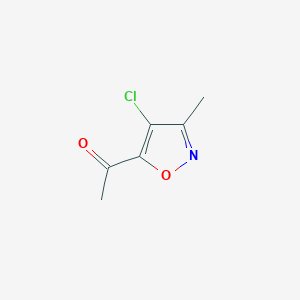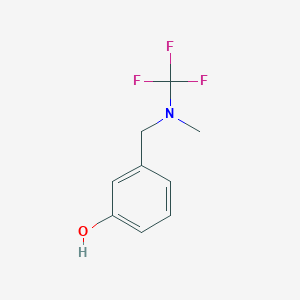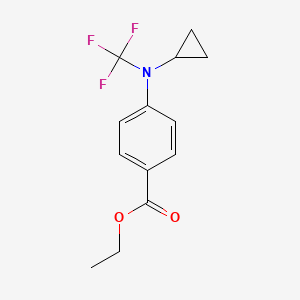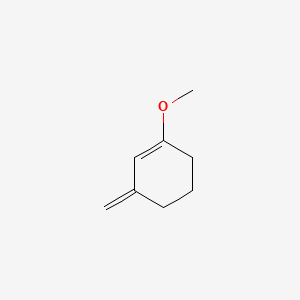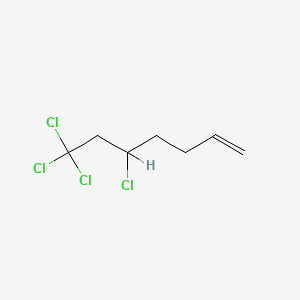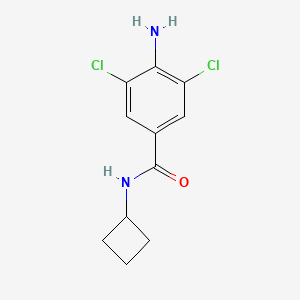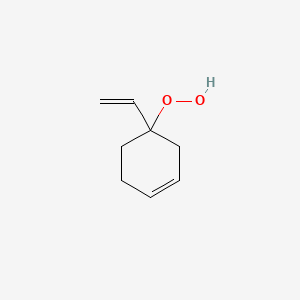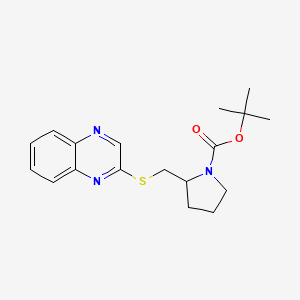
2-(Quinoxalin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Quinoxalin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a quinoxaline moiety linked to a pyrrolidine ring via a sulfanylmethyl group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Quinoxalin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves the following steps:
Formation of Quinoxaline Derivative: The quinoxaline moiety can be synthesized through the condensation of o-phenylenediamine with a suitable diketone, such as glyoxal or benzil, under acidic conditions.
Introduction of Sulfanylmethyl Group: The quinoxaline derivative is then reacted with a thiol, such as thioglycolic acid, in the presence of a base like sodium hydroxide to introduce the sulfanylmethyl group.
Formation of Pyrrolidine Derivative: The pyrrolidine ring is synthesized separately, often starting from proline or its derivatives.
Protection of Carboxylic Acid: The carboxylic acid group is protected using tert-butyl esterification, typically achieved by reacting the carboxylic acid with isobutylene in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Quinoxalin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid, halogens
Major Products
Oxidation: Sulfoxide, sulfone
Reduction: Dihydroquinoxaline
Substitution: Nitrated or halogenated quinoxaline derivatives
Applications De Recherche Scientifique
2-(Quinoxalin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to the biological activities of the quinoxaline moiety.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: It is used in studies to understand the interactions of quinoxaline derivatives with biological targets, such as enzymes and receptors.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(Quinoxalin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with various molecular targets:
Enzyme Inhibition: The quinoxaline moiety can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: The compound can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.
DNA Intercalation: The planar structure of the quinoxaline ring allows it to intercalate into DNA, disrupting replication and transcription processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoxaline: A simpler structure with similar biological activities.
Quinazoline: Another nitrogen-containing heterocycle with diverse pharmacological properties.
Pyrrolidine: A five-membered ring structure that is a common motif in many bioactive compounds.
Uniqueness
2-(Quinoxalin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to its combination of a quinoxaline moiety with a pyrrolidine ring, linked via a sulfanylmethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Propriétés
Formule moléculaire |
C18H23N3O2S |
|---|---|
Poids moléculaire |
345.5 g/mol |
Nom IUPAC |
tert-butyl 2-(quinoxalin-2-ylsulfanylmethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H23N3O2S/c1-18(2,3)23-17(22)21-10-6-7-13(21)12-24-16-11-19-14-8-4-5-9-15(14)20-16/h4-5,8-9,11,13H,6-7,10,12H2,1-3H3 |
Clé InChI |
HKTAJWPTLHLQLB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC1CSC2=NC3=CC=CC=C3N=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


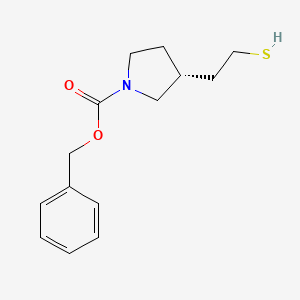
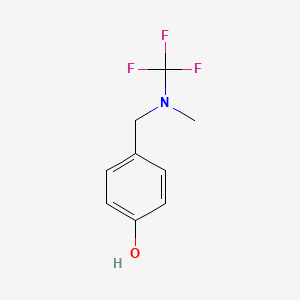
![2-Amino-1-(7-(bromomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13961653.png)
